(2S,4R)-2-amino-4-hydroxypentanedioic acid

Catalog No.
S565667
CAS No.
2485-33-8
M.F
C5H9NO5
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4R)-2-amino-4-hydroxypentanedioic acid

CAS Number

2485-33-8

Product Name

(2S,4R)-2-amino-4-hydroxypentanedioic acid

IUPAC Name

(2S,4R)-2-amino-4-hydroxypentanedioic acid

Molecular Formula

C5H9NO5

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3+/m0/s1

InChI Key

HBDWQSHEVMSFGY-STHAYSLISA-N

SMILES

C(C(C(=O)O)N)C(C(=O)O)O

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)[C@H](C(=O)O)O

The exact mass of the compound (2S,4R)-2-amino-4-hydroxypentanedioic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of 4-hydroxy-L-glutamic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2S,4R)-2-amino-4-hydroxypentanedioic acid (CAS: 2485-33-8), also designated as (4R)-4-hydroxy-L-glutamic acid or L-erythro-4-hydroxyglutamic acid, is a highly functionalized glutamic acid derivative utilized as a critical pharmacological probe and synthetic precursor. Featuring a hydroxyl group at the C-4 position with strict (4R) stereochemistry, this compound serves as a primary substrate for aspartate aminotransferases and a stereospecific ligand for excitatory amino acid transporters (EAAT1-3) and metabotropic glutamate receptors (mGluRs) . In procurement contexts, it is primarily sourced for structure-activity relationship (SAR) studies of glutamatergic neurotransmission, chemoenzymatic synthesis of 4-substituted glutamate analogs, and as a benchmark substrate in transporter assays where the precise spatial orientation of the 4-hydroxyl group dictates binding affinity and transport kinetics [1].

Substituting (2S,4R)-2-amino-4-hydroxypentanedioic acid with generic L-glutamic acid or its diastereomer, (2S,4S)-4-hydroxy-L-glutamic acid, fundamentally compromises assay integrity and synthetic outcomes. The (4R) stereocenter is critical for specific binding orientations within the active sites of EAATs and mGluRs; for instance, the (2S,4S) isomer exhibits distinctly different activation potencies across mGlu1a, mGlu2, and mGlu8a receptors [1]. Furthermore, in chemoenzymatic synthesis using aspartate aminotransferase, the stereospecificity of the precursor dictates the enantiomeric excess of the resulting 4-alkylglutamic acid derivatives [2]. Using a racemic mixture or an alternative stereoisomer leads to heterogeneous ligand profiles, confounding pharmacological characterization and rendering the material unsuitable for high-precision transporter or receptor profiling.

Stereospecific Activation Profile at Metabotropic Glutamate Receptors

The activation profile of metabotropic glutamate receptors is highly dependent on the C-4 stereochemistry of the hydroxyglutamate ligand. Studies evaluating mGluR activation demonstrate that (2S,4R)-4-hydroxy-L-glutamic acid activates cloned mGlu1a, mGlu2, and mGlu8a receptors with distinct dose-dependent potencies compared to its diastereomer, (2S,4S)-4-hydroxy-L-glutamic acid[1]. The precise spatial orientation of the hydroxyl group in the (4R) configuration alters the agonist binding site interaction, making it a non-interchangeable probe for mapping receptor subtype selectivity [1].

Evidence DimensionReceptor activation profile (mGlu1a, mGlu2, mGlu8a)
Target Compound DataSpecific dose-dependent activation profile dictated by (4R) stereochemistry
Comparator Or Baseline(2S,4S)-4-hydroxy-L-glutamic acid (L-threo isomer)
Quantified DifferenceDistinct activation potencies between the (2S,4R) and (2S,4S) isomers
ConditionsCloned mGlu1a, mGlu2, and mGlu8a receptor activation assays

Buyers conducting SAR studies on mGluRs must procure the exact (2S,4R) isomer to ensure accurate receptor mapping, as the (2S,4S) diastereomer yields fundamentally different activation data.

Precursor Suitability for Chemoenzymatic Synthesis of EAAT Ligands

(2S,4R)-2-amino-4-hydroxypentanedioic acid and its structural analogs serve as critical substrates for chemoenzymatic synthesis using aspartate aminotransferase (AAT). Research demonstrates that specific 4-substituted ketoglutaric acids can be enzymatically converted into L-2,4-syn-4-alkylglutamic acid analogs with high enantiomeric excess (>99% ee) [1]. The structural framework of the 4-hydroxyglutamate system is essential for maintaining compatibility with the AAT active site, allowing the generation of ligands that exhibit distinct pharmacological profiles at human glutamate transporter subtypes 1-3 (EAAT1-3) compared to unsubstituted L-glutamate [1].

Evidence DimensionEnantiomeric excess in chemoenzymatic synthesis
Target Compound Data>99% ee for synthesized 4-substituted analogs
Comparator Or BaselineNon-enzymatic synthesis or unsubstituted L-glutamate
Quantified DifferenceHigh stereocontrol (>99% ee) enabling specific EAAT1-3 targeting
ConditionsAspartate aminotransferase (AAT) catalyzed synthesis from 4-substituted precursors

For laboratories synthesizing novel EAAT inhibitors, procuring this specific scaffold ensures high enantiomeric purity and compatibility with established aminotransferase-driven synthetic routes.

Substrate Viability for Glutamic-Aspartic Transaminase (GOT1)

(2S,4R)-2-amino-4-hydroxypentanedioic acid functions as a direct substrate for glutamic-aspartic transaminase (GOT1), undergoing specific conversion to alpha-hydroxy-gamma-ketoglutarate. In enzymatic assays, its behavior as a substrate allows researchers to map the active site tolerance of transaminases compared to the native substrate, L-glutamate [1]. The presence of the 4-hydroxyl group alters the kinetic parameters, making it a valuable tool for studying the structural requirements of pyridoxal phosphate-dependent enzymes and amino acid metabolism pathways [1].

Evidence DimensionEnzyme substrate viability
Target Compound DataConverted to alpha-hydroxy-gamma-ketoglutarate by GOT1
Comparator Or BaselineL-glutamate (native substrate)
Quantified DifferenceDistinct kinetic profile and product formation due to the 4-hydroxyl group
ConditionsPurified glutamic-aspartic transaminase assays

Buyers requiring specific non-native substrates for transaminase kinetic assays or metabolic pathway tracing must use this compound rather than standard L-glutamate.

Structure-Activity Relationship (SAR) Mapping of mGluRs

Due to its stereospecific activation profile, this compound is heavily utilized in pharmacological assays to map the agonist binding sites of metabotropic glutamate receptors (mGlu1a, mGlu2, and mGlu8a), where it provides essential comparative data against its (2S,4S) diastereomer [1].

Chemoenzymatic Synthesis of Glutamate Transporter Ligands

The compound's structural backbone is ideal for aspartate aminotransferase-catalyzed synthesis, enabling the production of 4-alkylglutamic acid analogs with >99% enantiomeric excess for targeted inhibition of EAAT1-3 [2].

Kinetic Profiling of Aminotransferases

As a viable substrate for glutamic-aspartic transaminase (GOT1), it is employed in enzymatic assays to study the substrate tolerance and kinetic mechanisms of pyridoxal phosphate-dependent enzymes in amino acid metabolism [3].

XLogP3

-4.1

Dates

Last modified: 08-15-2023

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